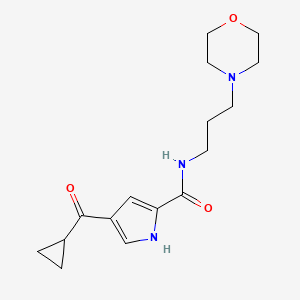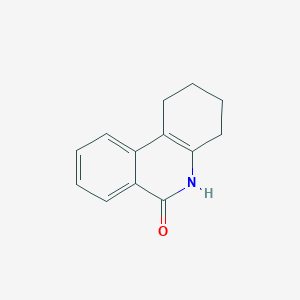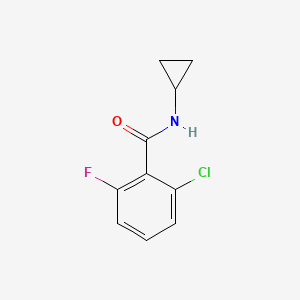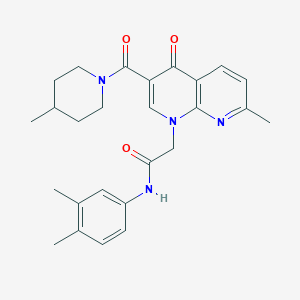
4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as 4-CCMPC, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a cyclic compound with a unique structure, consisting of a pyrrole ring connected to a morpholine ring, with a cyclopropylcarbonyl group attached to the nitrogen atom of the morpholine ring. 4-CCMPC has been studied for its potential use in the fields of biochemistry and physiology due to its ability to interact with a variety of biological molecules.
Applications De Recherche Scientifique
Synthesis and Structural Insights
The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, related to the chemical structure , was synthesized and found to exhibit significant inhibitory activity against certain cancer cell lines. The study provided insights into the crystal structure and biological relevance of the compound, highlighting its potential in cancer research (Lu et al., 2021).
Material Science and Polymer Chemistry
Research on morpholine-2,5-dione derivatives, which share a structural motif with the compound of interest, explored their application in creating polyesteramides with protected pendant functional groups. These polymers were synthesized through ring-opening copolymerization, indicating the compound's relevance in material science and polymer chemistry (Veld et al., 1992).
Anticonvulsant Activity
A study on novel enaminones synthesized from cyclic beta-dicarbonyl precursors, condensed with morpholine and other amines, demonstrated potent anticonvulsant activity with minimal neurotoxicity. This research suggests potential therapeutic applications of compounds structurally related to 4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in the treatment of neurological disorders (Edafiogho et al., 1992).
Synthetic Chemistry and Drug Design
The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, another compound with structural similarities, was efficiently achieved through a multi-step process. This work highlights the synthetic pathways that could be relevant for the design and development of new pharmaceuticals (Zhou et al., 2021).
Pharmacological Potential
Research on substituted 1H-1-pyrrolylcarboxamides, which include structural elements of the compound , has synthesized new compounds of pharmacological interest. These studies indicate the broad pharmacological potential of such compounds, including their use in drug discovery (Bijev et al., 2003).
Propriétés
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15(12-2-3-12)13-10-14(18-11-13)16(21)17-4-1-5-19-6-8-22-9-7-19/h10-12,18H,1-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRHVWAFCMQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)


![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)


![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854136.png)

![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)